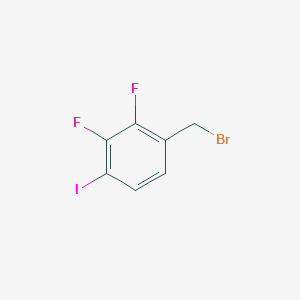

2,3-Difluoro-4-iodobenzyl bromide

Description

2,3-Difluoro-4-iodobenzyl bromide is an organic compound with the molecular formula C7H4BrF2I. It is a derivative of benzyl bromide, where the benzene ring is substituted with fluorine and iodine atoms.

Properties

Molecular Formula |

C7H4BrF2I |

|---|---|

Molecular Weight |

332.91 g/mol |

IUPAC Name |

1-(bromomethyl)-2,3-difluoro-4-iodobenzene |

InChI |

InChI=1S/C7H4BrF2I/c8-3-4-1-2-5(11)7(10)6(4)9/h1-2H,3H2 |

InChI Key |

AQUJXZZRKFABFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)F)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4-iodobenzyl bromide can be synthesized through a multi-step process. One common method involves the bromination of 2,3-difluoro-4-iodotoluene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for 2,3-Difluoro-4-iodobenzyl bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-iodobenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Cross-Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate or cesium carbonate, are used in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

2,3-Difluoro-4-iodobenzyl bromide has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used to introduce fluorine and iodine atoms into drug candidates, potentially enhancing their biological activity and metabolic stability.

Material Science: It can be used in the synthesis of fluorinated materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-iodobenzyl bromide in chemical reactions involves the reactivity of the bromine and iodine atoms. The bromine atom is susceptible to nucleophilic attack, leading to substitution reactions. The iodine atom can participate in oxidative addition with palladium catalysts, facilitating cross-coupling reactions . These reactions proceed through well-established pathways involving the formation of reactive intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

2-Iodobenzyl bromide: Similar structure but lacks fluorine atoms.

4-Iodobenzyl bromide: Similar structure but lacks fluorine atoms and has the iodine atom in a different position.

3-Iodobenzyl bromide: Another isomer with the iodine atom in the meta position.

Uniqueness

2,3-Difluoro-4-iodobenzyl bromide is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both halogens are required.

Biological Activity

2,3-Difluoro-4-iodobenzyl bromide is a halogenated aromatic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse scientific sources.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C7H4BrF2I |

| Molecular Weight | 332.91 g/mol |

| IUPAC Name | 1-(bromomethyl)-2,3-difluoro-4-iodobenzene |

| InChI | InChI=1S/C7H4BrF2I/c8-3-4-1-2-5(11)7(10)6(4)9/h1-2H,3H2 |

| Canonical SMILES | C1=CC(=C(C(=C1CBr)F)F)I |

The biological activity of 2,3-Difluoro-4-iodobenzyl bromide is primarily attributed to the reactivity of its halogen substituents. The bromine atom is prone to nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols. The iodine atom can participate in palladium-catalyzed cross-coupling reactions, which are essential in synthesizing complex organic molecules.

Medicinal Chemistry

2,3-Difluoro-4-iodobenzyl bromide serves as a valuable building block in the development of pharmaceutical compounds. Its unique combination of fluorine and iodine atoms can enhance the biological activity and metabolic stability of drug candidates. Research indicates that compounds incorporating halogenated moieties often exhibit improved binding affinity to biological targets due to increased lipophilicity and altered electronic properties .

Anticancer Activity

In studies focusing on anticancer properties, derivatives of 2,3-Difluoro-4-iodobenzyl bromide have shown potential as inhibitors of specific cancer cell lines. For instance, compounds derived from this structure have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Case Studies

- Study on Apoptosis Induction : A derivative of 2,3-Difluoro-4-iodobenzyl bromide was tested against various cancer cell lines. Results indicated that the compound induced significant apoptosis through the mitochondrial pathway, suggesting its potential as a lead compound for further development in cancer therapy .

- Inflammation Modulation : Another study explored the anti-inflammatory effects of a related compound. It was found to inhibit the production of pro-inflammatory cytokines in vitro, demonstrating its potential utility in treating inflammatory diseases.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 2,3-Difluoro-4-iodobenzyl bromide:

- Cross-Coupling Reactions : The compound has been successfully utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures that are crucial for drug development.

- Nucleophilic Substitution : The bromine atom's reactivity allows for efficient nucleophilic substitutions, yielding various functionalized products that can be further explored for biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.